

What are the physical and chemical properties of 6-Ethoxypurine?

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Compound of Interest

Compound Name: **6-Ethoxypurine**

Cat. No.: **B095773**

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6-Ethoxypurine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the purine family, which includes essential biomolecules like adenine and guanine, **6-Ethoxypurine** serves as a versatile scaffold for the synthesis of various bioactive compounds. Its chemical structure, featuring an ethoxy group at the 6-position of the purine ring, imparts unique physicochemical properties that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of **6-Ethoxypurine**, detailed experimental protocols for their determination, and visualizations of key concepts to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **6-Ethoxypurine**. It is important to note that while some data is derived from experimental sources, other values are computationally predicted due to the limited availability of specific experimental data in the public domain.

Table 1: General and Physical Properties of 6-Ethoxypurine

Property	Value	Source/Method
CAS Number	17861-06-2	Public Databases
Molecular Formula	C ₇ H ₈ N ₄ O	Public Databases
Molecular Weight	164.16 g/mol	Calculated
Appearance	Likely a crystalline solid	General property of similar purines
Melting Point	>300 °C (decomposes) (for 6-Methoxypurine)	Inferred from related compounds
Boiling Point	Data not available	-
pKa	8.7 (at 25 °C) (for Hypoxanthine, a related compound)	Inferred from related compounds

Table 2: Computed Physicochemical Properties of 6-Ethoxypurine

Property	Value	Source
Molecular Weight	164.16 g/mol	PubChem
XLogP3	0.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	164.06981089 Da	PubChem
Monoisotopic Mass	164.06981089 Da	PubChem
Topological Polar Surface Area	63.7 Å ²	PubChem
Heavy Atom Count	12	PubChem
Formal Charge	0	PubChem
Complexity	198	PubChem

Table 3: Qualitative Solubility Profile of 6-Ethoxypurine

Based on the solubility of structurally similar compounds like 4,6-diethoxypyrimidine, the following qualitative solubility profile for **6-Ethoxypurine** can be inferred.

Solvent	Predicted Solubility
Dimethyl Sulfoxide (DMSO)	Soluble
Methanol	Soluble
Ethyl Acetate	Soluble
Water	Sparingly soluble to insoluble

Chemical Structure and Reactivity

6-Ethoxypurine possesses a bicyclic aromatic purine core with an electron-donating ethoxy group at the C6 position. This structure dictates its chemical behavior.

Chemical Structure:

Caption: Chemical structure of **6-Ethoxypurine**.

Reactivity:

- Nucleophilic Character: The purine ring system is generally electron-deficient, but the lone pairs on the nitrogen atoms can act as nucleophiles. The ethoxy group is an activating group, increasing the electron density of the purine ring and making it more susceptible to electrophilic attack.
- Electrophilic Substitution: Electrophilic substitution reactions on the purine ring are possible, with the position of substitution influenced by the existing substituents.
- Nucleophilic Substitution: The ethoxy group at the C6 position can potentially be displaced by strong nucleophiles under certain reaction conditions, a common reaction for 6-alkoxypurines.
- Alkylation: The nitrogen atoms in the purine ring, particularly N7 and N9, are susceptible to alkylation.
- Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions, converting **6-ethoxypurine** to hypoxanthine.
- Oxidation: The purine ring can be susceptible to oxidation, potentially leading to the formation of uric acid derivatives.

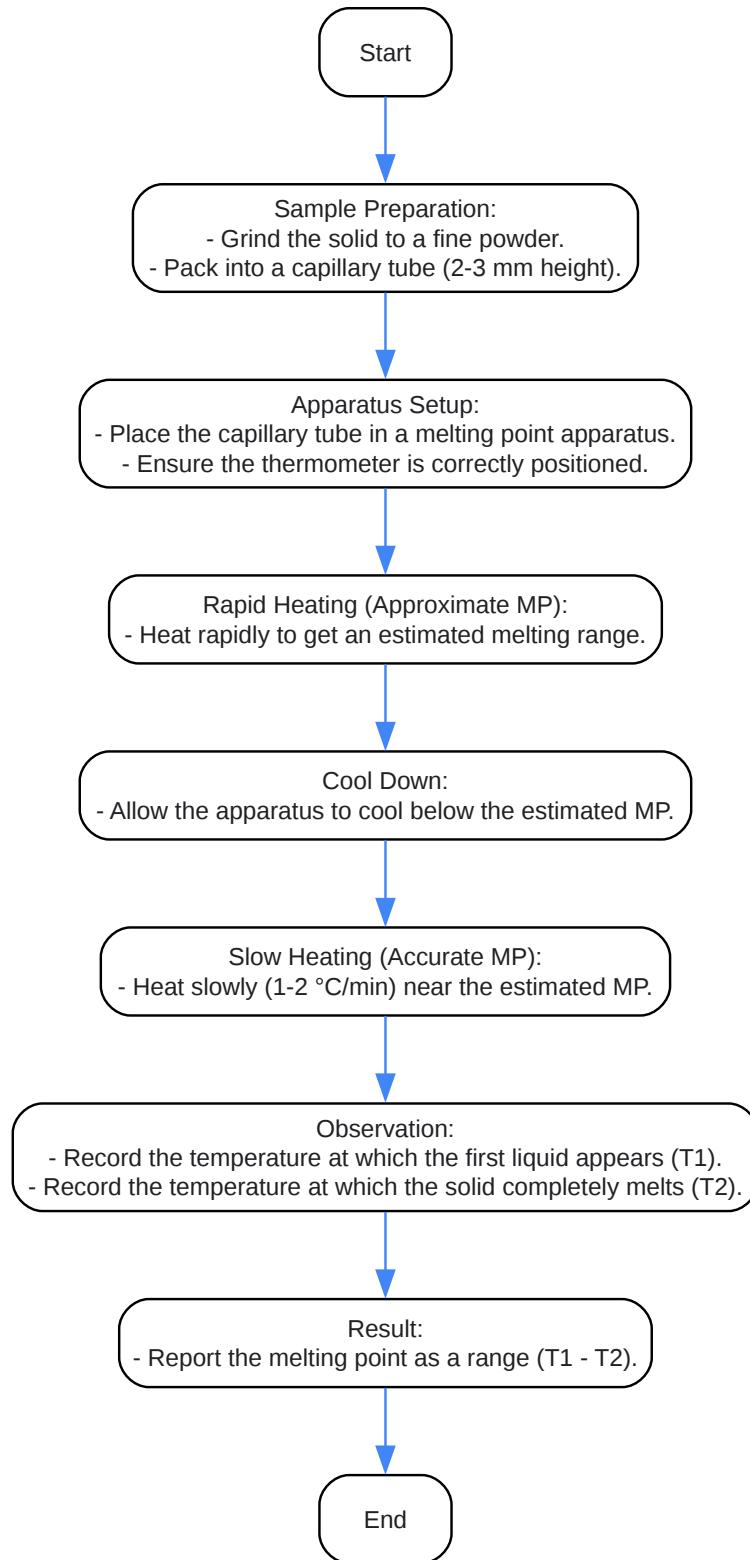
Experimental Protocols

Due to the lack of specific published experimental data for **6-Ethoxypurine**, the following sections provide detailed, generalized protocols for the determination of key physical and chemical properties, which can be adapted for this compound.

Protocol 1: Determination of Melting Point

The melting point of a solid compound is a crucial physical property for its identification and purity assessment.

Workflow for Melting Point Determination



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Caption: Workflow for melting point determination.

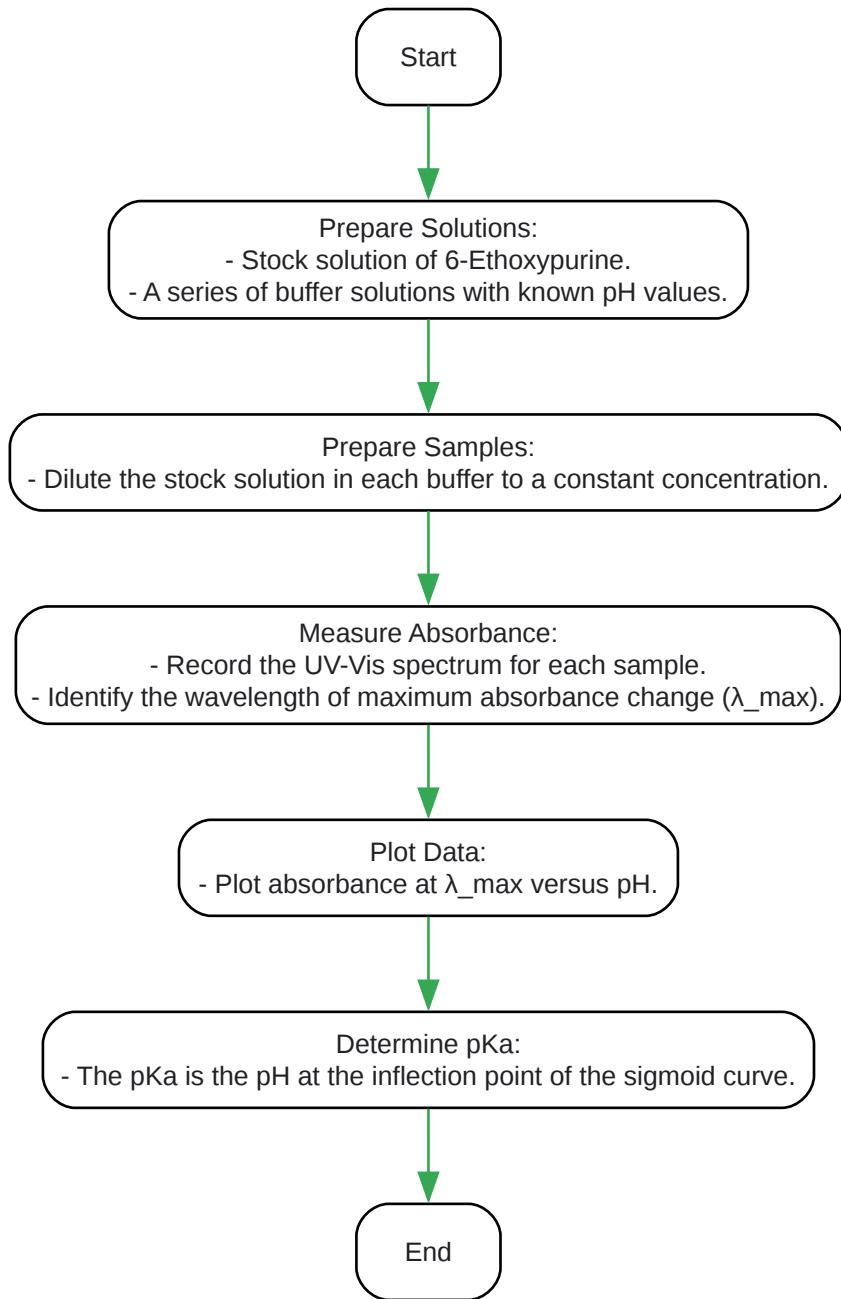
Methodology:

- Sample Preparation: A small amount of dry **6-Ethoxypurine** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the thermometer is positioned to ensure accurate temperature reading of the sample.
- Approximate Melting Point Determination: The sample is heated rapidly to obtain a rough estimate of the melting range.
- Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the estimated melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in solution.

Workflow for pKa Determination by UV-Vis Spectrophotometry

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Caption: Workflow for pKa determination.

Methodology:

- Solution Preparation: A stock solution of **6-Ethoxypurine** is prepared in a suitable solvent. A series of buffer solutions with a range of known pH values are also prepared.

- Sample Preparation: The stock solution is diluted to a constant concentration in each of the buffer solutions.
- Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelength at which the maximum change in absorbance occurs with changing pH is identified.
- Data Analysis: The absorbance at this wavelength is plotted against the pH of the buffer solutions.
- pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal.

Protocol 3: General Procedure for Stability Testing

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors.

Methodology:

- Sample Storage: Samples of **6-Ethoxypurine** are stored under controlled conditions of temperature and humidity (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).
- Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).
- Analysis: At each time point, the samples are analyzed for key quality attributes, including:
 - Appearance
 - Assay (potency)
 - Identification of degradation products (e.g., by HPLC)
- Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the substance.

Predicted Spectral Data

While experimental spectra for **6-Ethoxypurine** are not readily available, the following provides an overview of the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

- Ethyl Protons: A triplet corresponding to the methyl (CH_3) protons and a quartet corresponding to the methylene (CH_2) protons of the ethoxy group.
- Purine Protons: Signals in the aromatic region corresponding to the protons at the C2 and C8 positions of the purine ring.
- N-H Proton: A broad signal corresponding to the proton on one of the nitrogen atoms of the purine ring.

¹³C NMR Spectroscopy

- Ethyl Carbons: Two signals in the aliphatic region for the methyl and methylene carbons of the ethoxy group.
- Purine Carbons: Five signals in the aromatic region corresponding to the five carbon atoms of the purine ring. The chemical shifts will be influenced by the nitrogen atoms and the ethoxy substituent.

Infrared (IR) Spectroscopy

- C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the ethyl group and on the purine ring.
- C-O Stretching: A strong absorption band characteristic of the C-O ether linkage.
- C=N and C=C Stretching: Multiple bands in the $1400\text{-}1650\text{ cm}^{-1}$ region due to the stretching vibrations of the C=N and C=C bonds within the purine ring.
- N-H Stretching: A band in the region of $3100\text{-}3500\text{ cm}^{-1}$ corresponding to the N-H stretching vibration.

Mass Spectrometry

- Molecular Ion Peak (M^+): A peak corresponding to the molecular weight of **6-Ethoxypurine** (164.16 g/mol).
- Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the ethoxy group, or fragments from the purine ring, providing structural information.

Conclusion

6-Ethoxypurine is a valuable building block in the development of novel therapeutic agents. This technical guide has summarized its key physical and chemical properties, drawing from available data and established chemical principles. The provided experimental protocols offer a framework for researchers to determine these properties in the laboratory. While a significant amount of data for this specific molecule is inferred or predicted, this guide serves as a comprehensive starting point for further investigation and application of **6-Ethoxypurine** in scientific research and drug development. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this important molecule.

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